![molecular formula C15H26N2O4 B1413545 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate CAS No. 1934831-18-1](/img/structure/B1413545.png)
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate
Overview
Description
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate, also known as DBT-DCH, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. DBT-DCH has been found to possess a wide range of properties such as antioxidant, anti-inflammatory, and antifungal activities, as well as its ability to inhibit the growth of certain bacteria. Additionally, DBT-DCH has been found to be non-toxic and non-carcinogenic, making it a promising compound for further research and development.
Mechanism of Action
The exact mechanism of action of 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate is still not fully understood. However, it is believed that 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression. Furthermore, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, such as alpha-amylase and alpha-glucosidase, which are involved in the digestion of carbohydrates.
Biochemical and Physiological Effects
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression. Furthermore, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, such as alpha-amylase and alpha-glucosidase, which are involved in the digestion of carbohydrates. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to possess anti-inflammatory and antioxidant activities, as well as its ability to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate in laboratory experiments include its availability, low toxicity, and non-carcinogenic properties. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to possess a wide range of biochemical and physiological effects, making it a promising compound for further research and development. However, there are some limitations to using 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate in laboratory experiments, such as its relatively low solubility in water and its instability in the presence of light and air.
Future Directions
The potential future directions for research on 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate include further investigation of its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be conducted to explore the potential use of 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate as an
Scientific Research Applications
3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been studied for its potential applications in various scientific fields. It has been found to have antioxidant, anti-inflammatory, and antifungal activities, as well as its ability to inhibit the growth of certain bacteria. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been found to be non-toxic and non-carcinogenic, making it a promising compound for further research and development. In particular, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, 3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate has been studied for its potential use as an anti-aging agent.
properties
IUPAC Name |
ditert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)20-12(18)16-8-10-7-11(9-16)17(10)13(19)21-15(4,5)6/h10-11H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIWKGSQCNYLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)N2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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